molecular formula C10H18Cl2N4O B6268052 rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride, trans CAS No. 2307779-95-7

rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride, trans

Cat. No.: B6268052
CAS No.: 2307779-95-7
M. Wt: 281.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride, trans" is a chiral pyrrolidin-2-one derivative with a complex stereochemical and substituent profile. Its core structure consists of a five-membered lactam ring (pyrrolidin-2-one) substituted at the 1-position with a methyl group, at the 4-position with an aminomethyl group, and at the 5-position with a 1-methylimidazol-2-yl moiety. The dihydrochloride salt form enhances aqueous solubility, a common strategy in pharmaceutical development to improve bioavailability .

The molecular formula of the free base is calculated as C₁₀H₁₇N₄O, with a molecular weight of 209.27 g/mol. As a dihydrochloride salt, the molecular weight increases to approximately 280.18 g/mol (including two HCl molecules). The compound’s imidazole ring and tertiary amine groups likely contribute to its polarity and hydrogen-bonding capacity, which may influence its pharmacokinetic behavior.

Properties

CAS No.

2307779-95-7

Molecular Formula

C10H18Cl2N4O

Molecular Weight

281.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride, trans, typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolidin-2-one ring, followed by the strategic placement of the aminomethyl and imidazolyl groups through selective alkylation and amidation reactions. The final step involves the resolution of racemic mixtures to isolate the desired stereoisomer.

Industrial Production Methods: Industrially, the production might involve optimized synthesis pathways to ensure high yield and purity. Catalysis and advanced purification techniques such as chromatography and crystallization play crucial roles in the scalability of this compound's production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding oxo-compounds or N-oxides under controlled conditions.

  • Reduction: : Reduction of the imidazolyl ring or aminomethyl group to their respective reduced forms.

  • Substitution: : Reactions where functional groups can be substituted, affecting the pharmacological properties.

Common Reagents and Conditions:

  • Oxidation Reactions: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

  • Reduction Reactions: : Use of reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: : Employs reagents such as alkyl halides, nucleophiles, and acid/base catalysts.

Major Products Formed: The major products depend on the reaction type, such as N-oxides, secondary amines, or substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: : Used as a building block in the synthesis of complex molecules.

  • Biology: : Investigated for its binding properties to certain enzymes and receptors.

  • Industry: : Utilized in the manufacturing of pharmaceuticals and biochemicals.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl and imidazolyl groups are key to its binding affinity, allowing it to modulate biochemical pathways, potentially leading to therapeutic effects such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds from the provided evidence share the pyrrolidinone core but differ in substituents, salt forms, and stereochemistry. Below is a detailed comparison:

Structural Analogs and Substituent Variations

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Purity
Target Compound C₁₀H₁₇N₄O·2HCl ~280.18 1-methyl, 4-aminomethyl, 5-(1-methylimidazol-2-yl), trans-4R,5S Dihydrochloride N/A
rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one (1955474-22-2) C₈H₁₈Cl₂FN₃O* 262.16 2-methoxyethyl, pyrazol-4-yl (1,5-dimethyl), fluorine* None* 95%
rac-2-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride (1909294-08-1) C₁₃H₂₂N₄O₂·2HCl 266.35 + 2HCl Fluoro, methylaminomethyl, acetamide Dihydrochloride 95%
N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine dihydrochloride (1909319-20-5) Not provided Not provided Imidazol-1-yl, thian-4-amine Dihydrochloride 95%

Notes:

  • The target compound’s imidazole ring distinguishes it from pyrazole-containing analogs (e.g., CAS 1955474-22-2), which may alter electronic properties and binding affinities.

Salt Forms and Solubility

Dihydrochloride salts, as seen in the target compound and CAS 1909294-08-1/1909319-20-5, are frequently employed to enhance aqueous solubility and stability. In contrast, the pyrazole-containing analog (CAS 1955474-22-2) lacks a salt form, which may limit its solubility .

Molecular Weight and Physicochemical Properties

The target compound’s higher molecular weight (~280 g/mol) compared to most analogs (262–270 g/mol) reflects its imidazole substituent and dihydrochloride form.

Stereochemical Considerations

All racemic (rac-) compounds in the comparison, including the target, exhibit stereochemical complexity. The trans-4R,5S configuration of the target compound may confer distinct conformational stability compared to cis isomers or unsubstituted analogs, though pharmacological data are unavailable for validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.